4-fluoro-N-[(1E)-phenyl(pyrrolidin-1-yl)methylidene]benzene-1-sulfonamide
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Overview
Description
4-fluoro-N-[(1E)-phenyl(pyrrolidin-1-yl)methylidene]benzene-1-sulfonamide is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and a fluorine atom
Preparation Methods
The synthesis of 4-fluoro-N-[(1E)-phenyl(pyrrolidin-1-yl)methylidene]benzene-1-sulfonamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of a fluorobenzene derivative with a sulfonamide precursor under specific conditions to introduce the sulfonamide group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Scientific Research Applications
4-fluoro-N-[(1E)-phenyl(pyrrolidin-1-yl)methylidene]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The pyrrolidine ring contributes to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other sulfonamides and pyrrolidine derivatives. Compared to these, 4-fluoro-N-[(1E)-phenyl(pyrrolidin-1-yl)methylidene]benzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Examples of similar compounds are N-phenylpyrrolidin-2-ones and N-phenyldihydro-1H-pyrrol-2-ones .
Properties
IUPAC Name |
(NE)-4-fluoro-N-[phenyl(pyrrolidin-1-yl)methylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c18-15-8-10-16(11-9-15)23(21,22)19-17(20-12-4-5-13-20)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2/b19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTWEDIXBYJHDD-HTXNQAPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=NS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)F)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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